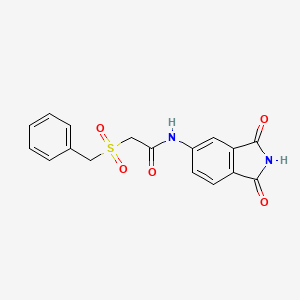

2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfonyl-N-(1,3-dioxoisoindol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c20-15(10-25(23,24)9-11-4-2-1-3-5-11)18-12-6-7-13-14(8-12)17(22)19-16(13)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIDTZAZNDGBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the isoindolinone core, followed by the introduction of the benzylsulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Inhibition of Enzymatic Activity

One of the primary applications of 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide is its role as an inhibitor of specific enzymes. For instance, compounds with similar structures have been studied for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. Inhibitors of IDO1 can potentially enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune responses .

Anti-inflammatory Properties

Research indicates that derivatives of benzylsulfonamide compounds exhibit significant anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory mediators makes it a candidate for treating inflammatory diseases. Studies have shown that structurally related compounds can reduce nitric oxide production in stimulated macrophages, suggesting a potential pathway for therapeutic intervention in conditions characterized by excessive inflammation .

Structural Characteristics and Synthesis

The unique structure of this compound contributes to its biological activity. The presence of the dioxoisoindoline moiety is critical for its interaction with biological targets. Synthetic methods for producing this compound typically involve multi-step reactions that allow for the functionalization of the isoindoline core, enhancing its pharmacological properties .

Case Study: IDO1 Inhibition

A notable study focused on a series of benzoxazole derivatives that demonstrated potent IDO1 inhibitory activity with IC50 values ranging from 82 to 91 nM. This study highlighted the importance of structural modifications in enhancing inhibitory activity against IDO1 and suggested that similar modifications could be applied to this compound to improve its efficacy .

Case Study: Anti-inflammatory Effects

Another research project evaluated the anti-inflammatory effects of sulfonamide derivatives in a murine model of acute inflammation induced by croton oil. The results indicated a significant reduction in ear edema, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .

Potential Future Directions

The ongoing research into the applications of this compound suggests several promising avenues:

- Drug Development : Given its inhibitory properties, further development could lead to new therapies for cancer and inflammatory diseases.

- Structural Optimization : Continued exploration of structural modifications may yield compounds with enhanced potency and selectivity.

- Combination Therapies : Investigating the compound's use in combination with existing therapies could provide synergistic effects in treating complex diseases.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

2-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)acetic acid: This compound shares a similar isoindolinone core but has different functional groups.

tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: Another related compound with a thalidomide analogue and a hydrophilic PEG spacer.

Uniqueness

What sets 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide apart is its unique combination of the benzylsulfonyl group and the isoindolinone moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

2-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzylsulfonyl group and an isoindolinone moiety , contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 350.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate various biological pathways, including:

- Inhibition of Protein-Protein Interactions (PPIs) : It has been shown to inhibit the interaction between Keap1 and Nrf2, which is crucial for cellular defense against oxidative stress. This inhibition can potentially lead to therapeutic applications in diseases caused by oxidative stress and inflammation .

- Anticonvulsant Activity : Research indicates that similar compounds exhibit anticonvulsant properties, providing insights into the potential for this compound to offer protection against seizures induced by electroshock in animal models .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticonvulsant Studies : A study evaluated the anticonvulsant properties of derivatives related to this compound. It was found that certain modifications enhanced efficacy in preventing seizures in mice, suggesting that structural variations can significantly impact biological activity .

- Oxidative Stress Modulation : Another study highlighted the role of this compound in modulating oxidative stress pathways through its interaction with the Nrf2 pathway. The ability to stabilize Nrf2 levels could provide therapeutic avenues for metabolic and autoimmune disorders .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that specific functional groups influence potency against target proteins. For instance, modifications on the benzylsulfonyl group can enhance binding affinity and biological activity .

Q & A

Q. What synthetic routes are optimal for preparing 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions involving thiourea derivatives and aryl maleimides under reflux in glacial acetic acid. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiourea to maleimide), solvent choice (acetic acid for solubility and reactivity), and reaction time (2–4 hours monitored by TLC). Post-synthesis purification involves recrystallization from ethanol/water mixtures to isolate high-purity crystals . Optimization may require adjusting reflux duration, solvent polarity, or catalytic additives to improve yield and reduce side products.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm sulfonyl and acetamide moieties.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) to resolve stereochemistry.

- Thermogravimetric analysis (TGA) to assess thermal stability.

For example, analogs like N-(2-benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide have been structurally validated via LC-MS and crystallographic data .

Q. What are the recommended analytical methods for quantifying this compound in mixed reaction systems?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective, using C18 reverse-phase columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Calibration curves should span 0.1–100 µg/mL to cover typical experimental concentrations .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., DPPH vs. ABTS methods for antioxidant capacity) or cell line variability. A meta-analysis approach should:

- Standardize protocols (e.g., IC₅₀ measurements under identical pH/temperature).

- Compare structural analogs (e.g., substituents on the benzylsulfonyl group) to isolate activity drivers.

- Use multivariate statistical models (e.g., PCA) to identify confounding variables .

Q. What experimental designs are suitable for evaluating its environmental fate and ecotoxicological impacts?

Adopt a tiered approach:

- Phase 1 (Lab-scale): Assess hydrolysis/photolysis rates under controlled pH/UV conditions.

- Phase 2 (Microcosm): Study biodegradation in soil/water systems using ISO 11266 protocols.

- Phase 3 (Ecotoxicology): Test acute/chronic toxicity in Daphnia magna or Vibrio fischeri (ISO 11348).

Long-term projects like INCHEMBIOL recommend integrating abiotic/biotic transformation data to model environmental persistence .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

Use quantum mechanical (QM) methods (e.g., DFT at B3LYP/6-31G* level) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. Validate predictions with synthesized analogs, such as N-(1,3-dioxoisoindolin-5-yl)acetamide derivatives with modified sulfonyl groups .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Process intensification: Switch from batch to flow chemistry for better heat/mass transfer.

- Green chemistry: Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether).

- In-line monitoring: Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.

Pilot-scale trials should test these adjustments while maintaining >95% purity (validated by HPLC) .

Methodological Guidance

Q. How to design a robust biological assay for evaluating anticancer activity?

- Cell lines: Use panels (e.g., NCI-60) to screen for selectivity.

- Dose-response: Include positive controls (e.g., doxorubicin) and vehicle controls.

- Mechanistic studies: Combine apoptosis assays (Annexin V/PI staining) with Western blotting for caspase activation.

For example, anthracene-based analogs (e.g., N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide) have shown activity via intercalation mechanisms .

Q. What statistical frameworks are recommended for analyzing contradictory pharmacokinetic data?

Employ Bayesian hierarchical models to account for inter-study variability. Sensitivity analysis can identify outlier datasets, while bootstrap resampling quantifies uncertainty in parameters like bioavailability or half-life. Tools like NONMEM or Monolix are suited for nonlinear mixed-effects modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.